4(3H)-Pyrimidinone, 3-methyl-6-phenyl-

Description

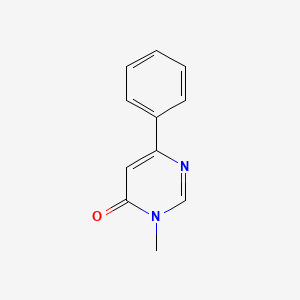

4(3H)-Pyrimidinone, 3-methyl-6-phenyl- is a substituted pyrimidinone derivative characterized by a methyl group at position 3 and a phenyl group at position 6 of the pyrimidinone ring. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, making them versatile scaffolds in medicinal chemistry.

Properties

IUPAC Name |

3-methyl-6-phenylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-8-12-10(7-11(13)14)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGONAKFJZXXMNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289813 | |

| Record name | 3-Methyl-6-phenyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16353-10-9 | |

| Record name | 3-Methyl-6-phenyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16353-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-6-phenyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : A mixture of ethanol and toluene (1:1) at reflux (80–90°C) ensures optimal solubility and reaction kinetics.

-

Base Selection : Calcium hydroxide (Ca(OH)₂) or sodium methoxide (MeONa) facilitates deprotonation and cyclization, with Ca(OH)₂ yielding higher regioselectivity for C-6 substitution.

-

Yield : Typical yields range from 60–72%, contingent on the steric and electronic effects of substituents.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the guanidine nitrogen on the carbonyl carbon of the β-ketoester, followed by cyclodehydration to form the pyrimidinone ring. The phenyl group at C-6 is introduced through the β-ketoester’s R-group, while the methyl group at N-3 originates from methylguanidine.

Radical C–H Methylation of Preformed Pyrimidinones

Metal-free radical methylation offers a post-cyclization strategy to introduce the C-3 methyl group. This method is advantageous for late-stage functionalization and avoids protecting group strategies.

Procedure and Scalability

-

Reagents : Dicumyl peroxide (DCP, 3 equiv.) in acetic acid under aerobic conditions.

-

Conditions : Heating at 120°C for 5 hours initiates homolytic cleavage of DCP, generating methyl radicals that abstract hydrogen at C-3, followed by radical recombination.

-

Work-Up : The crude product is washed with saturated NaHCO₃ to neutralize acetic acid, extracted with ethyl acetate, and purified via flash chromatography (petroleum ether/ethyl acetate = 10:1).

-

Yield : 66–73% for gram-scale reactions, improving to 71% at 50-gram scale due to efficient solvent recovery.

Advantages :

-

Eliminates the need for toxic metal catalysts.

-

Scalable to industrial production with minimal by-products (e.g., acetophenone).

For substrates sensitive to harsh conditions, temporary protection of reactive sites ensures regioselectivity. The tert-butyloxycarbonyl (Boc) group is commonly used to protect amino groups during methylation or phenyl introduction.

Boc-Mediated Synthesis

-

Protection : Treat 6-phenyl-4(3H)-pyrimidinone with Boc anhydride (Boc₂O) in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.

-

Methylation : Perform radical or nucleophilic methylation at C-3.

-

Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) in dichloromethane.

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported methodologies enable rapid diversification and purification, particularly for combinatorial libraries.

Resin-Bound Intermediate Synthesis

-

Resin Functionalization : Wang resin is derivatized with a β-ketoester precursor via Mitsunobu reaction or direct esterification.

-

Cyclization : On-resin cyclization with methylguanidine under microwave irradiation (40°C, 10 minutes).

-

Cleavage : TFA/CH₂Cl₂ (95:5) releases the final product.

Comparative Analysis of Methodologies

| Method | Key Reagents | Conditions | Yield | Scalability |

|---|---|---|---|---|

| β-Ketoester Condensation | Ethyl benzoylacetate, MeONa | Reflux, 12–24 h | 60–72% | Moderate |

| Radical C–H Methylation | DCP, acetic acid | 120°C, 5 h | 66–73% | High |

| Boc-Mediated Synthesis | Boc₂O, TFA | RT to 40°C, 48 h | 45–52% | Low |

| Solid-Phase Synthesis | Wang resin, methylguanidine | Microwave, 10 min | 65–78% | High |

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 3-methyl-6-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidinones with different functional groups.

Scientific Research Applications

Herbicidal Applications

One of the primary applications of 4(3H)-Pyrimidinone, 3-methyl-6-phenyl- is as a herbicide. Research indicates that derivatives of pyrimidinones, including this compound, exhibit significant herbicidal activity against a variety of economically important plant species.

Case Study: Herbicidal Efficacy

A patent (US3823135A) details the synthesis and evaluation of several pyrimidone derivatives, including 4(3H)-Pyrimidinone, 3-methyl-6-phenyl-. The study found that these compounds can effectively control weed populations in agricultural settings. The herbicidal activity was attributed to their ability to inhibit specific biochemical pathways in plants, leading to growth suppression and eventual plant death .

| Compound | Structure | Herbicidal Activity |

|---|---|---|

| 4(3H)-Pyrimidinone, 3-methyl-6-phenyl- | Structure | Effective against various weeds |

Pharmaceutical Applications

In the pharmaceutical domain, 4(3H)-Pyrimidinone derivatives are being investigated for their potential as therapeutic agents. Notably, they have shown promise in analgesic and anti-inflammatory activities.

Case Study: Analgesic and Anti-inflammatory Properties

A study published in the Chemical and Pharmaceutical Bulletin investigated the analgesic effects of various methyl-substituted pyrimidinones. The findings revealed that certain derivatives exhibited significant pain relief comparable to standard analgesics. The mechanism was linked to the inhibition of inflammatory mediators .

| Study Focus | Findings |

|---|---|

| Analgesic Activity | Significant pain relief observed with certain derivatives |

| Inflammatory Response | Inhibition of mediators linked to inflammation |

Mechanistic Insights

Research has also delved into the mechanistic aspects of how 4(3H)-Pyrimidinone interacts with biological systems. For instance, studies have explored its role in enzyme inhibition and electron transfer processes.

Case Study: Kinetic Isotope Effects

A study examined the kinetic isotope effects and electron transfer in the reduction of xanthine oxidoreductase using 4-hydroxypyrimidine (closely related to 4(3H)-Pyrimidinone). The research highlighted how structural modifications influence enzymatic activity and substrate interactions .

| Enzyme | Interaction Type | Observations |

|---|---|---|

| Xanthine Oxidoreductase | Electron Transfer | Structural modifications affect activity |

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 3-methyl-6-phenyl- depends on its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact mechanism can vary based on the specific application and the target molecule involved.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Table 1: Substituent Effects on Pyrimidinone Activity

Key Observations:

- C6 Substitution : The phenyl group at C-6 (as in 3-methyl-6-phenyl- and ABPP) is associated with antiviral and antitumor activity. Fluorination at C6 (e.g., ABMFPP) enhances potency but may increase cytotoxicity .

- C3 Substitution : A methyl group at C-3 (as in the target compound) is less explored but may retain activity without significant cytotoxicity, similar to methyl groups at C-5 in other analogs .

- C2 and C5 Modifications: Amino and bromo groups at C2/C5 (e.g., ABPP) improve immunomodulatory and antitumor effects but require careful balancing to avoid cytotoxicity .

Antiviral and Antitumor Efficacy

- ABPP Analogs: 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP) inhibits mouse bladder tumor (MBT-2) growth at 100 mg/kg, comparable to 5000 units of β-interferon . Its oral bioavailability and low toxicity make it superior to polyriboinosinic-polyribocytidylic acid in tumor incidence reduction.

- Fluorinated Derivatives : ABMFPP and ABDFPP (difluorophenyl at C6) show enhanced antitumor activity (40% long-term cure rates in mice) but higher cytotoxicity at 500 mg/kg .

- The absence of amino/bromo groups may reduce cytotoxicity but also limit potency .

Biological Activity

4(3H)-Pyrimidinone, 3-methyl-6-phenyl- (CAS No. 16353-10-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant case studies and data.

Chemical Structure and Properties

The chemical structure of 4(3H)-Pyrimidinone, 3-methyl-6-phenyl- features a pyrimidinone core with methyl and phenyl substituents, which are crucial for its biological activity. The molecular formula is , and it possesses unique electronic properties that facilitate interactions with biological targets.

Anticancer Activity

Research indicates that compounds with pyrimidinone structures exhibit significant anticancer properties. In a study involving various substituted pyrimidines, compounds similar to 4(3H)-Pyrimidinone were tested against multiple cancer cell lines, showing promising results with IC50 values as low as in inhibiting cell growth .

Table 1: Anticancer Activity of Pyrimidinone Derivatives

| Compound | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4(3H)-Pyrimidinone Derivative A | A549 (Lung) | 0.0227 |

| Compound B | MCF7 (Breast) | 0.045 |

| Compound C | HeLa (Cervical) | 0.035 |

These findings suggest that the presence of specific substituents on the pyrimidine ring enhances anticancer activity.

Antimicrobial Activity

The antimicrobial properties of 4(3H)-Pyrimidinone, particularly against bacterial strains such as E. coli and S. aureus, have been documented. In one study, derivatives were synthesized and tested against seven microbial strains, revealing notable inhibition zones .

Table 2: Antimicrobial Efficacy of Pyrimidinone Compounds

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4(3H)-Pyrimidinone Derivative D | E. coli | 15 |

| Compound E | S. aureus | 18 |

| Compound F | K. pneumoniae | 12 |

These results highlight the potential of pyrimidinone derivatives as effective antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives have also been investigated. Certain compounds demonstrated significant inhibition in paw edema models compared to standard drugs like indomethacin, indicating their potential use in treating inflammatory conditions .

Table 3: Anti-inflammatory Effects of Pyrimidine Compounds

| Compound | % Inhibition at 4h | % Inhibition at 5h |

|---|---|---|

| Compound G | 43.17 | 31.10 |

| Compound H | 40.91 | 35.56 |

The biological activity of 4(3H)-Pyrimidinone is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Gene Expression Modulation : It can alter the expression of genes associated with apoptosis and cell cycle regulation.

- Antioxidant Properties : Pyrimidine derivatives have shown capacity to scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrimidine derivatives for their anticancer properties against different cell lines. The study concluded that structural modifications significantly impacted their efficacy, underscoring the importance of chemical design in drug development .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4(3H)-Pyrimidinone, 3-methyl-6-phenyl- derivatives?

The synthesis typically involves cyclization reactions of precursors such as substituted malononitriles or acylated intermediates. For example, a malononitrile derivative can react with a methyl-phenyl ketone under reflux in acetonitrile, catalyzed by Pt/C or Raney nickel, to form the pyrimidinone core . Key parameters include solvent polarity (e.g., acetonitrile for dipole stabilization), temperature (80–120°C), and catalyst loading (5–10 mol%). Post-reaction purification often employs column chromatography with ethyl acetate/hexane gradients.

Q. How can researchers confirm the structural integrity and purity of synthesized 4(3H)-Pyrimidinone derivatives?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and carbonyl (C=O) signals (δ 160–170 ppm) confirm the pyrimidinone ring. Methyl groups appear as singlets (δ 2.1–2.5 ppm) .

- HPLC : Purity >95% is achieved using a C18 column with a mobile phase of methanol/water (70:30) at 1.0 mL/min .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 215) validate the molecular formula .

Q. What are the preliminary biological screening protocols for this compound class?

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays at 10 µM–1 mM concentrations .

- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorine at position 3) influence the reactivity and bioactivity of 4(3H)-Pyrimidinones?

Comparative studies show that electron-withdrawing groups (e.g., 3-fluorophenyl) enhance electrophilicity at the C2 position, facilitating nucleophilic substitution. This modification increases inhibitory potency against proteases (IC₅₀ reduced from 12 µM to 4.5 µM) but reduces solubility in aqueous buffers (logP increases by 0.8) . X-ray crystallography of enzyme-ligand complexes can reveal steric and electronic interactions driving selectivity .

Q. What computational tools are effective in predicting structure-activity relationships (SAR) for pyrimidinone derivatives?

- Pharmacophore Modeling : Catalyst/HypoGen generates 3D pharmacophores using features like hydrogen bond acceptors (C=O) and hydrophobic regions (phenyl rings). A model with a correlation coefficient (R²) >0.9 can prioritize derivatives for synthesis .

- DFT Calculations : B3LYP/6-31G* optimizations predict charge distribution, explaining regioselectivity in substitution reactions .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar pyrimidinones?

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., uniform ATP concentrations in kinase assays).

- Structural Elucidation : Single-crystal XRD or NOESY NMR to confirm stereochemistry, as minor conformational changes (e.g., axial vs. equatorial methyl) can alter binding affinity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.